molecular formula C9H9F4NO B13894533 (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine

(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine

Cat. No.: B13894533
M. Wt: 223.17 g/mol
InChI Key: OQTYHJQUBPHRAL-YFKPBYRVSA-N
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Description

(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine is a chiral compound with significant interest in medicinal chemistry due to its unique structural features. The presence of both fluorine and trifluoromethoxy groups imparts distinct physicochemical properties, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethoxy)benzaldehyde.

    Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques like recrystallization or chromatography to obtain the desired (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine: Similar structure but lacks the trifluoromethoxy group.

    (S)-1-(3-chloro-4-(trifluoromethoxy)phenyl)ethanamine: Contains a chlorine atom instead of fluorine.

    (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine: Features a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

The presence of both fluorine and trifluoromethoxy groups in (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from other similar compounds and enhance its potential for various applications.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H9F4NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

OQTYHJQUBPHRAL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N

Origin of Product

United States

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